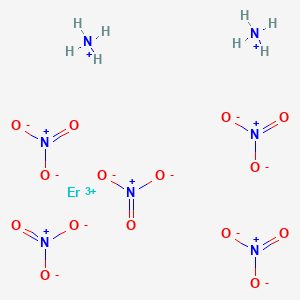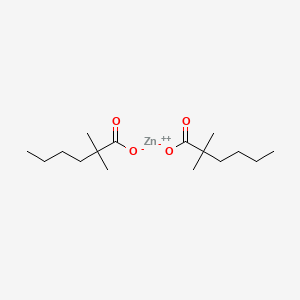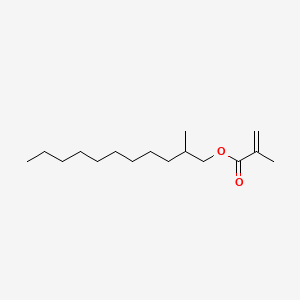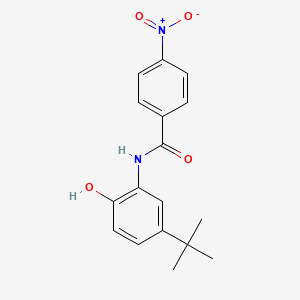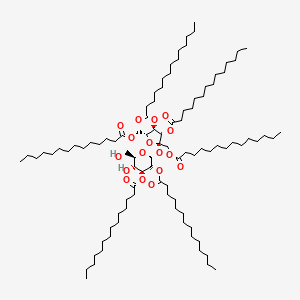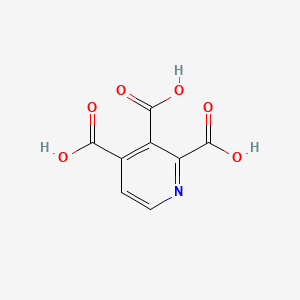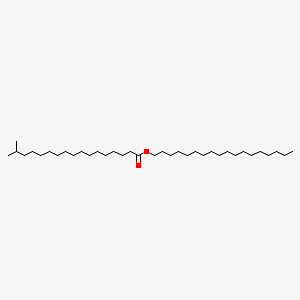
Sodium 2,3,6-trichlorophenolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2,3,6-trichlorophenolate is a chemical compound with the molecular formula C6H2Cl3NaO. It is the sodium salt of 2,3,6-trichlorophenol, a chlorinated phenol. This compound is known for its use in various industrial applications, particularly as an intermediate in the synthesis of other chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium 2,3,6-trichlorophenolate can be synthesized through the neutralization of 2,3,6-trichlorophenol with sodium hydroxide. The reaction typically occurs in an aqueous medium, where 2,3,6-trichlorophenol is dissolved in water, and sodium hydroxide is added gradually until the pH reaches a neutral level. The resulting solution is then evaporated to obtain the solid this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pH to ensure high yield and purity. The final product is often crystallized and dried to obtain a stable, solid form suitable for further use.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 2,3,6-trichlorophenolate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher chlorinated phenols.
Reduction: Under specific conditions, it can be reduced to less chlorinated phenols.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.
Major Products:
Oxidation: Higher chlorinated phenols.
Reduction: Less chlorinated phenols.
Substitution: Various substituted phenols depending on the nucleophile used.
Applications De Recherche Scientifique
Sodium 2,3,6-trichlorophenolate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other chlorinated compounds.
Biology: It serves as a model compound for studying the effects of chlorinated phenols on biological systems.
Medicine: Research into its potential antimicrobial properties is ongoing, given its structural similarity to other antimicrobial agents.
Industry: It is used in the production of pesticides, herbicides, and other agrochemicals.
Mécanisme D'action
The mechanism of action of sodium 2,3,6-trichlorophenolate involves its interaction with cellular components. It can disrupt cell membranes and interfere with enzyme activity, leading to cell death. The molecular targets include membrane proteins and enzymes involved in metabolic pathways. The exact pathways and targets can vary depending on the organism and the specific conditions of exposure.
Comparaison Avec Des Composés Similaires
- Sodium 2,4,6-trichlorophenolate
- Sodium 2,4,5-trichlorophenolate
- Sodium 2,4-dichlorophenolate
Comparison: Sodium 2,3,6-trichlorophenolate is unique due to the specific positioning of chlorine atoms on the phenol ring. This positioning affects its reactivity and the types of reactions it can undergo. Compared to sodium 2,4,6-trichlorophenolate, it has different physical and chemical properties, making it suitable for specific applications where other chlorinated phenolates might not be as effective.
Propriétés
Numéro CAS |
40581-96-2 |
|---|---|
Formule moléculaire |
C6H2Cl3NaO |
Poids moléculaire |
219.4 g/mol |
Nom IUPAC |
sodium;2,3,6-trichlorophenolate |
InChI |
InChI=1S/C6H3Cl3O.Na/c7-3-1-2-4(8)6(10)5(3)9;/h1-2,10H;/q;+1/p-1 |
Clé InChI |
QPFGLNBLPQWZQB-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=C(C(=C1Cl)[O-])Cl)Cl.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


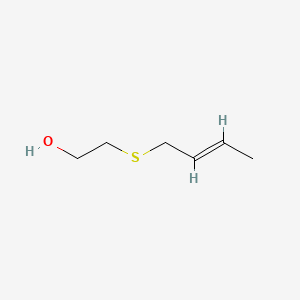
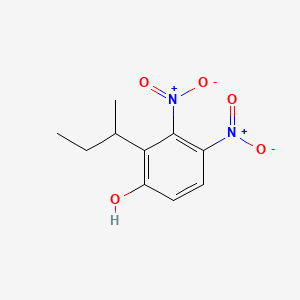

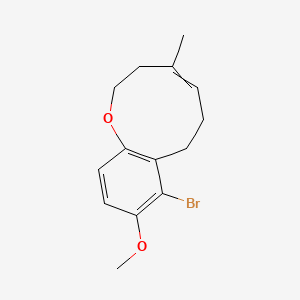
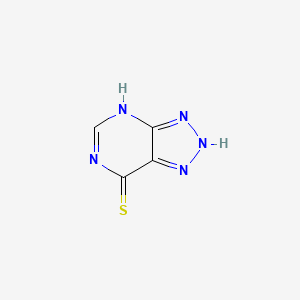
![5-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B12643156.png)
